molecular formula C8H17N3O2S B1480530 2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2092088-13-4

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1480530
CAS No.: 2092088-13-4
M. Wt: 219.31 g/mol
InChI Key: OIEBNDDSAJRCJU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that contains an azetidine ring, an ethyl group, and a thiadiazinane ring with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the formation of the azetidine ring followed by the introduction of the thiadiazinane ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with azetidine or thiadiazinane rings, such as:

  • 2-(Azetidin-3-yl)-1,2,6-thiadiazinane
  • 6-Ethyl-1,2,6-thiadiazinane 1,1-dioxide

Uniqueness

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide is unique due to the presence of both the azetidine and thiadiazinane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-2-10-4-3-5-11(14(10,12)13)8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEBNDDSAJRCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN(S1(=O)=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide

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